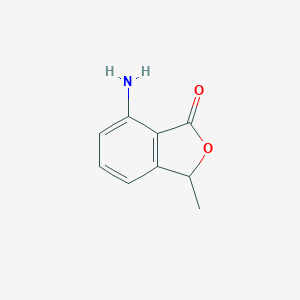

7-Amino-3-methylphthalide

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

7-amino-3-methyl-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-5-6-3-2-4-7(10)8(6)9(11)12-5/h2-5H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIOGJHYMEJMJOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(C(=CC=C2)N)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40333162 | |

| Record name | 7-Amino-3-methylphthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148843-77-0 | |

| Record name | 7-Amino-3-methylphthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical and Physical Properties of 7 Amino 3 Methylphthalide

7-Amino-3-methylphthalide is a solid organic compound with the chemical formula C₉H₉NO₂. Its structure consists of a phthalide (B148349) core substituted with an amino group and a methyl group.

| Property | Value |

| Molecular Formula | C₉H₉NO₂ |

| Synonyms | 7-Amino-3-methyl-2-benzofuran-1(3H)-one, 7-amino-3-methylisobenzofuran-1-one |

| CAS Number | 148843-77-0 |

Chemical Transformations and Reactivity of 7 Amino 3 Methylphthalide

Reduction Reactions

The reduction of 7-amino-3-methylphthalide and its precursors is a key transformation, notably in the synthesis of related benzoic acid derivatives. The outcome of these reductions is highly dependent on reaction conditions, especially pH.

The conversion of this compound to 2-amino-6-ethylbenzoic acid is a significant reduction pathway. This reaction involves the hydrogenolysis of the lactone's C-O bond. The process is effectively catalyzed by hydrogenation catalysts such as Raney nickel or palladium-based catalysts. google.com

A critical factor governing the selectivity of this transformation is the pH of the reaction medium. At a pH of 7 or higher, the reduction of this compound preferentially yields 2-amino-6-ethylbenzoic acid. google.com For instance, when 7-amino-3-hydroxy-3-methylphthalide is reduced with hydrogen gas over a Raney nickel catalyst at 90°C and 3.9 bar of pressure, the product distribution is directly influenced by pH. At a pH of 8, the reaction proceeds to form 2-amino-6-ethylbenzoic acid in almost quantitative yield, whereas at a lower pH of 6, the main product is this compound. google.com This pH-dependent selectivity highlights the role of the reaction environment in directing the pathway toward either lactone reduction or ring opening. google.com

Table 1: pH-Dependent Reduction of 7-Amino-3-hydroxy-3-methylphthalide

| pH | Catalyst | Hydrogen Pressure | Temperature | Major Product |

|---|---|---|---|---|

| 6 | Raney Nickel | 3.9 bar | 90°C | This compound |

| 7 | Raney Nickel | 3.9 bar | 90°C | Mixture of this compound and 2-Amino-6-ethylbenzoic acid |

| 8 | Raney Nickel | 3.9 bar | 90°C | 2-Amino-6-ethylbenzoic acid |

Data sourced from patent information detailing experimental results. google.com

During the transformation of this compound, the intermediate 2-amino-6-(1-hydroxy-ethyl)-benzoic acid plays a crucial role. This intermediate can be formed through the base-catalyzed hydrolysis of the lactone ring in this compound. For example, treating this compound with ethanolic potassium hydroxide (B78521) leads to the formation of the potassium salt of 2-amino-6-(1-hydroxy-ethyl)-benzoic acid. google.com

This intermediate lies on the reaction pathway from both this compound and its precursor, 7-amino-3-hydroxy-3-methylphthalide, to the final product, 2-amino-6-ethylbenzoic acid. The reduction of the nitro group in a precursor like 2-acetyl-6-nitrobenzoic acid can first lead to 7-amino-3-hydroxy-3-methylphthalide, which is then reduced to this compound or, under appropriate pH conditions, opens to form 2-amino-6-(1-hydroxy-ethyl)-benzoic acid before being fully reduced. google.comgoogle.com

Functional Group Reactivity

The reactivity of this compound is defined by its two primary functional groups: the amino group and the lactone moiety. These groups can react independently, allowing for a range of chemical modifications.

The amino group in this compound behaves as a typical aromatic amine. It can form hydrogen bonds and its presence influences the electron density of the aromatic ring. ashp.org A key reaction involving this group is diazotization. The precursor, 2-amino-6-(1-hydroxyethyl)-benzoic acid sodium salt, can be diazotized using sodium nitrite (B80452) in hydrochloric acid at low temperatures (0–3°C). google.com The resulting diazonium salt is a versatile intermediate that can undergo various subsequent reactions, such as nucleophilic substitution.

The lactone ring in this compound is susceptible to nucleophilic attack, leading to ring-opening. As previously discussed, this is particularly evident under basic conditions. The hydrolysis of the ester bond within the lactone ring, catalyzed by a base like potassium hydroxide, results in the formation of a carboxylate and a secondary alcohol, yielding 2-amino-6-(1-hydroxy-ethyl)-benzoic acid. google.com This reaction demonstrates the electrophilic nature of the lactone's carbonyl carbon. pressbooks.pub The stability of the lactone ring is pH-dependent; at a pH below 7, protonation of the lactone oxygen can destabilize the ring, while at a pH of 7 or above, the ring-opened form is favored. google.com

Mechanistic Studies of Related Phthalide (B148349) Formation

The synthesis of the phthalide skeleton itself has been the subject of various mechanistic studies, providing insight into the formation of compounds like this compound.

One studied pathway is the photoreaction of o-acylbenzaldehydes, such as o-acetylbenzaldehyde, which converts to 3-methylphthalide. researchgate.net This complex reaction involves multiple ultrafast processes following photoexcitation. Spectroscopic studies have identified a key ketene-enol intermediate formed via an excited-state hydrogen transfer. This intermediate is populated through both singlet and triplet pathways and subsequently transforms into a cyclic enol, which then leads to the final phthalide product. researchgate.net

Another major strategy for constructing the phthalide framework is the transition-metal-catalyzed coupling of benzoic acids with alkenes. mdpi.com This domino reaction typically proceeds through an ortho-alkenylation of the benzoic acid, followed by an intramolecular Michael-type addition to form the lactone ring. For example, rhodium-catalyzed annulative coupling of benzoic acids and acrylates can yield 3-alkyl phthalides. mdpi.com Mechanistic studies, including deuterium-labeling experiments, help to identify intermediates and understand the role of catalysts, oxidants, and solvents in these complex cascades. mdpi.com More recently, a calcium(II)-catalyzed cascade involving the ortho-C-alkenylation of 3-aminobenzoic acids with alkynes, followed by hydroacyloxylation, has been shown to be an efficient method for accessing the phthalide framework. Mechanistic experiments identified a 3-amino-2-vinylbenzoic acid species as a key intermediate in this transformation. acs.org

Excited-State Proton Transfer (ESPT) in Photoreactions to Phthalides

Excited-state proton transfer (ESPT) is a significant photochemical process where a proton is transferred within a molecule or between a molecule and its environment upon electronic excitation. This phenomenon is often associated with molecules that possess both a proton-donating and a proton-accepting group and can lead to the formation of a transient tautomeric species with distinct photophysical properties, such as a large Stokes shift in fluorescence.

While the specific photochemistry of This compound concerning ESPT has not been extensively documented in scientific literature, the photophysical behavior of related aminophthalide and aminophthalimide isomers provides valuable insights into the potential excited-state dynamics. The position of the amino group on the phthalide or phthalimide (B116566) ring system dramatically influences the electronic distribution in the excited state, governing whether processes like intramolecular charge transfer (ICT) or ESPT are favored.

Research into 4-Aminophthalimide (4-AP) has presented conflicting evidence regarding the occurrence of solvent-assisted ESPT. Some studies have proposed that 4-AP undergoes a keto-enol tautomerization in the excited state, facilitated by protic solvents. mdpi.com This hypothesis suggests that the imino or amino group acts as the proton donor and a carbonyl group as the acceptor. However, other investigations have refuted this claim by comparing the photophysical behavior of 4-AP with its N-alkylated derivatives, where the imide proton is absent, yet similar spectral characteristics are observed. mdpi.com More recent studies employing advanced techniques like femtosecond time-resolved infrared spectroscopy have indicated that for 4-AP, even upon excitation to its second excited singlet state (S2), the primary relaxation pathway is through internal conversion to the first excited state (S1) and subsequent fluorescence, without the occurrence of ESPT. mdpi.com The pronounced solvatochromism observed for 4-AP is largely attributed to a significant increase in its dipole moment upon excitation and the formation of stronger hydrogen bonds with protic solvents in the excited state. mdpi.comacs.org

In contrast, studies on 6-Aminophthalides (6-APds), where the amino group is positioned meta to the electron-accepting lactone moiety, reveal a different dominant excited-state process. The substitution at the 6-position induces a new long-wavelength absorption band and renders the molecule highly fluorescent. researchgate.netnih.govrsc.org This behavior is ascribed to an efficient photoinduced intramolecular charge transfer (ICT) from the amino group to the phthalide ring system upon excitation to the S1 state. nih.govrsc.org The resulting large Stokes shifts in these molecules are primarily explained by the significant charge displacement and the subsequent reorientation of solvent molecules around the highly polar excited state, rather than by an ESPT mechanism. nih.govrsc.org These 6-aminophthalide (B112798) derivatives exhibit high fluorescence quantum yields and long fluorescence lifetimes, making them sensitive probes for environmental polarity. researchgate.netnih.gov

Given these findings for related isomers, it is plausible that the excited-state behavior of This compound would also be heavily influenced by intramolecular charge transfer from the amino group. The presence of the electron-donating amino group on the aromatic ring would likely lead to a highly polar excited state. Whether an ESPT process could occur would depend on the specific geometry and the electronic properties of the excited state, as well as the nature of the surrounding solvent. Without direct experimental or computational studies on this compound, any discussion of its ESPT remains speculative, based on the established photochemistry of its isomers.

The following tables summarize key photophysical data for related aminophthalimide and aminophthalide compounds, which serve as a basis for understanding the potential excited-state dynamics.

Table 1: Photophysical Properties of 4-Aminophthalimide (4-AP) in Different Solvents

| Solvent | Dielectric Constant (ε) | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φf) |

| n-Hexane | 1.88 | 325 | 380 | 4800 | 0.35 |

| Acetonitrile (B52724) | 37.5 | 365 | 520 | 7200 | 0.60 |

| Methanol | 32.7 | 370 | 540 | 7600 | 0.45 |

Note: Data is compiled from various sources for illustrative purposes and may vary between different studies.

Table 2: Photophysical Properties of a Representative 6-Aminophthalide (6-APd) in Different Solvents

| Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (ns) |

| Cyclohexane | 300 | 340 | 4200 | 0.15 | 2.5 |

| Dichloromethane | 315 | 380 | 5800 | 0.50 | 8.0 |

| Acetonitrile | 310 | 400 | 7700 | 0.82 | 12.5 |

Note: Data is representative for the class of 6-aminophthalides and is based on findings reported in the literature. nih.govrsc.org

Building Block in Organic Synthesis

Synthesis of Biologically Active Natural Products and Analogs

The utility of this compound as a synthetic intermediate for the construction of biologically active natural products and their analogs is an area of specialized chemical synthesis. While the core structure of this compound presents a versatile scaffold, its direct application in the synthesis of complex, biologically active molecules is a niche field of study. The strategic placement of the amino group and the lactone functionality on the phthalide ring offers potential for a variety of chemical transformations, allowing for its incorporation into more elaborate molecular architectures.

Research in this area focuses on leveraging the inherent reactivity of the this compound core to build compounds with potential therapeutic applications. The amino group can serve as a handle for the introduction of diverse substituents or for the construction of fused heterocyclic rings, which are common motifs in many biologically active natural products. Similarly, the lactone ring can be subjected to various ring-opening and modification reactions to create linear or macrocyclic structures.

While extensive documentation on the use of this compound for the synthesis of a wide array of natural products is not broadly available in publicly accessible literature, its potential is recognized within synthetic chemistry. The development of novel synthetic methodologies is key to unlocking the full potential of this building block in the creation of new chemical entities with interesting biological profiles. The table below summarizes the potential classes of biologically active compounds that could theoretically be accessed using this compound as a starting material, based on its functional groups and structural framework.

Table 1: Potential Synthetic Applications of this compound in the Synthesis of Biologically Active Analogs

| Target Compound Class | Potential Synthetic Strategy | Relevant Biological Activities |

| Substituted Phthalides | Acylation or alkylation of the amino group. | Antifungal, Antiviral |

| Fused Heterocycles | Condensation reactions involving the amino group and the lactone. | Anticancer, Anti-inflammatory |

| Macrocyclic Lactones | Ring-opening of the phthalide followed by macrolactonization. | Antibacterial, Immunosuppressive |

This table is illustrative and based on the chemical functionalities of this compound and general synthetic strategies. Specific examples of these syntheses starting from this compound are not widely reported.

Further research and exploration into the synthetic transformations of this compound are necessary to fully establish its role as a key intermediate in the synthesis of biologically active natural products and their analogs. The development of new synthetic routes starting from this compound could provide access to novel molecular scaffolds for drug discovery programs.

Chemical Reactions and Applications of 7 Amino 3 Methylphthalide

Reactivity of the Amino and Lactone Groups

The chemical behavior of 7-Amino-3-methylphthalide is dictated by the reactivity of its amino and lactone functional groups. The amino group can participate in typical reactions of aromatic amines, such as diazotization. The lactone ring can be opened under certain conditions. For example, treatment with ethanolic potassium hydroxide (B78521) leads to the formation of the potassium salt of 2-amino-6-(1-hydroxy-ethyl)-benzoic acid. google.com

Use in the Synthesis of Other Compounds

As a key intermediate, this compound is primarily used in the synthesis of other more complex molecules. A significant application is its role as a precursor in the industrial synthesis of the herbicide pyriftalid (B154790). rsc.orgrsc.org It is also used to produce 2-amino-6-ethylbenzoic acid through reduction. google.com The reduction of this compound to 2-amino-6-ethylbenzoic acid can be carried out using a hydrogenation catalyst like Raney nickel or a palladium-based catalyst in water or a water-miscible solvent at a pH of 7 or higher. google.com

Conventional Synthetic Routes

Conventional methods for synthesizing this compound rely on the sequential construction of the molecule from readily available starting materials. These routes involve the formation of the phthalide (B148349) (isobenzofuranone) core and the reduction of a nitro group to the desired amine.

The synthesis often commences from nitro-substituted aromatic compounds, which allows for the late-stage introduction of the amino group, a common strategy in the synthesis of aromatic amines.

While the direct synthesis of this compound from ortho-nitrophthalic acid is not widely documented, analogous syntheses of related aminophthalides from nitrophthalic acids illustrate the general principles. For instance, the synthesis of 3-aminophthalic acid from 3-nitrophthalic acid is a known process. google.com This transformation can be achieved via reduction using reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst such as iron(III) chloride on carbon. google.com The synthesis of luminol (B1675438) (5-amino-2,3-dihydrophthalazine-1,4-dione) also starts from 3-nitrophthalic acid, involving a reaction with hydrazine. truman.edu

A hypothetical route from a nitrophthalic acid to a this compound would require several steps, including the selective reduction of one carboxylic acid group to a hydroxymethyl group, methylation, and subsequent lactonization, followed by the reduction of the nitro group. A more direct approach involves starting from a precursor that already contains the necessary carbon framework.

A more plausible and direct synthetic route to the key intermediate, 3-methyl-7-nitrophthalide, begins with 2-acetyl-6-nitrobenzoic acid. This approach leverages established methods for phthalide synthesis from 2-acylbenzoic acids. organic-chemistry.org The general strategy involves two main transformations:

Selective Reduction of the Ketone: The acetyl group (ketone) is selectively reduced to a secondary alcohol (1-hydroxyethyl group). This reduction can be accomplished using various reducing agents, with sodium borohydride (B1222165) being a common choice for its selectivity for ketones in the presence of carboxylic acids.

Lactonization: The resulting 2-(1-hydroxyethyl)-6-nitrobenzoic acid is then cyclized to form the five-membered lactone ring of the phthalide. This intramolecular esterification is typically promoted by acid catalysis, which facilitates the removal of a water molecule to close the ring, yielding 3-methyl-7-nitrophthalide.

This sequence provides a reliable pathway to the direct precursor of the target molecule.

The final step in the synthesis of this compound is the reduction of the nitro group on the 3-methyl-7-nitrophthalide intermediate. The conversion of an aromatic nitro compound into an amine is a fundamental and well-established transformation in organic synthesis. rasayanjournal.co.in This step is critical as it installs the desired amino functionality. A variety of methods can be employed for this reduction, with catalytic hydrogenation being one of the most efficient and clean techniques. rasayanjournal.co.incommonorganicchemistry.com The choice of catalyst and reaction conditions can be tailored to ensure high yield and purity of the final product.

Catalytic hydrogenation is a preferred method for the reduction of aromatic nitro groups due to its high efficiency, selectivity, and the generation of water as the only byproduct. acsgcipr.org The process involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst.

Several metal catalysts are effective for the hydrogenation of nitro groups. The most common are Raney Nickel, palladium, and platinum, often supported on a high-surface-area material like activated carbon. commonorganicchemistry.commasterorganicchemistry.com

Raney Nickel: This catalyst, a fine-grained nickel-aluminium alloy, is widely used in both industrial processes and laboratory-scale organic synthesis for its high catalytic activity at room temperature. epfl.ch It is particularly effective for the reduction of nitro groups to amines. rasayanjournal.co.inepfl.ch A key advantage of Raney Nickel is its relative affordability compared to precious metal catalysts and its effectiveness in substrates where dehalogenation might be an unwanted side reaction. commonorganicchemistry.comacsgcipr.org Iron-promoted Raney Nickel catalysts have also been developed, showing high activity for the hydrogenation of aromatic nitro compounds. google.com

Palladium: Palladium, typically supported on activated carbon (Pd/C), is often the catalyst of choice for nitro reductions. commonorganicchemistry.com It exhibits very high activity, allowing reactions to proceed under mild conditions (room temperature and atmospheric pressure of hydrogen). rsc.orgu-tokyo.ac.jp The catalyst's large surface area and the ability of palladium to adsorb hydrogen efficiently contribute to its effectiveness. masterorganicchemistry.com

Platinum: Platinum catalysts, often as platinum on carbon (Pt/C) or platinum(IV) oxide (Adams' catalyst), are also highly effective for the hydrogenation of a wide range of functional groups, including nitroarenes. masterorganicchemistry.com They are known for their high activity and stability.

The table below summarizes the key features of these common hydrogenation catalysts for the reduction of aromatic nitro compounds.

| Catalyst | Support | Key Advantages | Common Conditions |

| Raney Nickel | None (Alloy) | Cost-effective; high activity; useful for avoiding dehalogenation. commonorganicchemistry.comacsgcipr.org | H₂ gas, various solvents (e.g., alcohols). epfl.ch |

| Palladium | Carbon (Pd/C) | Very high activity; operates under mild conditions; high selectivity. commonorganicchemistry.comrsc.org | H₂ gas, protic solvents (e.g., methanol, ethanol). u-tokyo.ac.jp |

| Platinum | Carbon (Pt/C) | High activity; good for a wide range of substrates. masterorganicchemistry.com | H₂ gas, various solvents. |

Catalytic Hydrogenation Strategies

Hydrogen Sources (e.g., Hydrogen Gas, Formic Acid Derivatives, Cyclohexene)

The conversion of a nitro group to an amine is a pivotal step in many syntheses, including that of amino-phthalides. Catalytic transfer hydrogenation (CTH) offers a safer and often more selective alternative to using high-pressure hydrogen gas. tandfonline.com In CTH, various organic molecules serve as hydrogen donors in the presence of a metal catalyst.

Common hydrogen sources include:

Hydrogen Gas (H₂): The traditional method involves catalytic hydrogenation with H₂ gas, often at elevated pressures. acs.orgdaneshyari.com While effective, it requires specialized high-pressure equipment and carries safety risks, prompting the development of alternative pathways. tandfonline.comfrontiersin.org

Formic Acid (HCOOH) and its Derivatives: Formic acid is a widely used, inexpensive, and sustainable hydrogen donor for the CTH of nitroarenes. researchgate.netresearchgate.net The reaction typically proceeds in the presence of a catalyst, such as palladium on carbon (Pd/C), and can be highly efficient and chemoselective. researchgate.net Ammonium formate (B1220265) (HCOONH₄) is another effective hydrogen source that decomposes to provide hydrogen in situ, often used with a Pd/C catalyst in various solvents. daneshyari.commdpi.com The amount of formic acid used can be critical; for instance, in the conversion of nitrobenzene (B124822) to aniline, increasing the formic acid from 2 to 6 equivalents enhanced yield, but further increases led to a decline in activity due to side reactions. frontiersin.org

Sodium Borohydride (NaBH₄): This reagent is another effective hydrogen donor for the transfer hydrogenation of nitro compounds, capable of producing high yields of the corresponding amines at room temperature in the presence of a suitable catalyst. researchgate.net

Glycerol (B35011): As a non-toxic, biodegradable, and renewable resource, glycerol can function as both a green solvent and a hydrogen donor in CTH reactions, typically with a Raney nickel catalyst. tandfonline.com

The choice of hydrogen donor is crucial and depends on the substrate, catalyst, and desired reaction conditions.

| Hydrogen Source | Typical Catalyst | Key Advantages | Considerations |

|---|---|---|---|

| Hydrogen Gas (H₂) | Pd/C, Raney-Ni, Pt | High atom economy | Requires high-pressure equipment, safety concerns. tandfonline.comfrontiersin.org |

| Formic Acid (HCOOH) | Pd/C, Pd/ZrP | Inexpensive, sustainable, avoids gaseous H₂. researchgate.netresearchgate.net | Optimal concentration is crucial to avoid side reactions. frontiersin.org |

| Ammonium Formate (HCOONH₄) | Pd/C | Stable solid, easy to handle, effective under various conditions. daneshyari.commdpi.com | Byproducts (ammonia, CO₂) are generated. mdpi.com |

| Sodium Borohydride (NaBH₄) | Magnetic Pd catalyst | Effective at room temperature, high yields. researchgate.net | Relatively higher cost compared to formic acid. mdpi.com |

| Glycerol | Raney-Ni | Green solvent and hydrogen source, biodegradable. tandfonline.com | Often requires higher temperatures. tandfonline.com |

Solvent System Considerations (e.g., Water, Water-Miscible Solvents)

The choice of solvent significantly influences the efficiency and selectivity of catalytic hydrogenation. The solvent's role extends beyond simply dissolving reactants; it can affect catalyst activity, substrate accessibility to catalytic sites, and reaction pathways.

Protic vs. Aprotic Solvents: In the transfer hydrogenation of nitrobenzene using formic acid, alcoholic (protic) solvents demonstrated good activity, with ethanol (B145695) providing nearly complete conversion to aniline. researchgate.net Polar aprotic solvents like 1,4-dioxane (B91453) have also been used, though in some systems, they result in lower yields compared to other options like toluene (B28343) in manganese-catalyzed hydrogenations. acs.org

Green Solvents: There is a growing emphasis on using environmentally benign solvents. Water is an ideal green solvent, and processes have been developed that achieve excellent yields of anilines from nitro compounds in water. daneshyari.com Glycerol is another notable green solvent that can also serve as the hydrogen donor, simplifying the reaction system and facilitating product separation. tandfonline.com

Solvent Effects on Catalyst Activity: In some catalytic systems, the solvent can be crucial. For instance, in the catalytic transfer hydrogenation of nitrobenzene over a Pd/ZrP catalyst, a screening of various solvents found that ethanol was optimal. researchgate.net In another study, a Co-Zn/N-C catalyst was effective for transfer hydrogenation in Tetrahydrofuran (THF). frontiersin.org

pH Optimization in Reduction Processes

The pH of the reaction medium is a critical parameter in the hydrogenation of nitro compounds, influencing both the reaction rate and the selectivity towards the desired amine product. The reduction of nitroarenes is known to proceed through various intermediates, and the pH can affect the stability and subsequent reaction of these species. orientjchem.org

For example, in the hydrogenation of p-nitrodiphenylamine (p-NDA), the resulting product, p-phenylenediamine (B122844) (p-PDA), is used after acidification with sulfuric acid at a pH > 3. uctm.edu In biocatalytic systems, pH control is essential. The hydrogenation of certain substrates using a hydrogenase-based catalyst required adjusting the pH to 8.0 to suppress unwanted side reactions. nih.gov The thermodynamic feasibility of the reduction itself is pH-dependent; the potential of the proton/dihydrogen couple, which drives the reduction, is a function of pH. nih.gov The nature of the catalyst itself can also dictate optimal pH ranges, as different catalysts exhibit varying activities under acidic, neutral, or basic conditions. orientjchem.org

Advanced Synthetic Approaches

Beyond conventional reductions, highly specialized techniques offer unique pathways to complex heterocyclic scaffolds like phthalides.

Flash Vacuum Pyrolysis (FVP) for Phthalide Scaffolds

Flash vacuum pyrolysis (FVP) is a gas-phase flow technique where substrate molecules are thermally activated at high temperatures (up to 1000 °C) and low pressures for very short contact times. rsc.org These conditions favor unimolecular reactions and can generate highly reactive intermediates that would be inaccessible in solution-phase chemistry.

FVP of N-Methyl-N-nitrosoanthranilate Esters

A novel and convenient, solvent-free method for preparing 7-(methylamino)phthalides utilizes the FVP of N-methyl-N-nitrosoanthranilate esters. rsc.orgnih.gov When these precursors are subjected to FVP at 400 °C, they undergo thermolysis to yield the corresponding 3-substituted 7-(methylamino)phthalides. rsc.org This transformation provides a direct route to the 7-aminophthalide core structure, which is otherwise not easily accessible. rsc.org

Mechanistic Insights into Disproportionation Pathways

The mechanism of this FVP reaction is distinct from typical solution-phase reactions. rsc.org It proceeds through a unique disproportionation pathway initiated by the homolysis of the N–NO bond in the N-nitrosoanthranilate precursor. rsc.orgnih.gov

The proposed mechanism involves the following key steps:

Homolysis: The process begins with the thermal cleavage of the N–NO bond, eliminating nitric oxide and forming a nitrogen-centered radical intermediate. rsc.orgnih.gov

Disproportionation: This highly reactive N-radical intermediate then undergoes a disproportionation reaction. Two molecules of the N-radical react with each other. One molecule is reduced to form the corresponding N-methylanthranilate ester, while the other is oxidized and cyclizes to form the 7-(methylamino)phthalide product. rsc.org

| Precursor (Substituent at C3 position) | Phthalide Product | Yield of Phthalide Product | Total Yield of Disproportionation Products |

|---|---|---|---|

| 1c | 4c | 34% | 60% |

| 1d | 4d | 32% | 55% |

| 1e | 4e | 27% | 49% |

| 1f | 4f | 31% | 52% |

Chemoenzymatic Synthesis

Chemoenzymatic synthesis combines chemical and enzymatic steps to leverage the high selectivity and mild reaction conditions of biocatalysts. nih.gov This approach is particularly valuable for producing chiral molecules with high enantiomeric purity. nih.gov

A potential chemoenzymatic route to chiral 3-methylphthalides involves the bioreduction of a corresponding precursor. For the synthesis of this compound, a hypothetical pathway could begin with the bioreduction of 2-acetyl-6-aminobenzonitrile. In this strategy, a ketone reductase enzyme would stereoselectively reduce the acetyl group to a chiral secondary alcohol. This alcohol could then undergo an acid- or base-catalyzed intramolecular cyclization, where the nitrile group is hydrolyzed to a carboxylic acid that subsequently lactonizes to form the desired chiral phthalide.

Enzymatic reactions of this type are known for proceeding under mild conditions, which helps to preserve sensitive functional groups on the aromatic ring. nih.gov The use of recombinant techniques can produce a variety of enzymes, broadening the scope of potential substrates. nih.gov

A key advantage of biocatalysis is the high degree of stereoselectivity that enzymes can achieve. nih.gov In the synthesis of chiral phthalides, controlling the stereochemistry at the C-3 position is critical. Enzymes, such as hydrolases or oxidoreductases, possess chiral active sites that bind the substrate in a specific orientation, leading to the preferential formation of one enantiomer or diastereomer.

For example, in the synthesis of pentitols, osmium-catalyzed hydroxylations can exhibit modest to high stereoselectivity depending on the substrate's geometry. rsc.org Similarly, in chemoenzymatic peptide synthesis, proteases catalyze the formation of peptide bonds with high stereoselectivity under optimized pH and temperature conditions. nih.gov This principle is directly applicable to the synthesis of chiral phthalides, where an enzymatic reduction of a prochiral ketone (like a 2-acetylbenzonitrile (B2691112) derivative) can yield an alcohol with high enantiomeric excess, which is then converted to the enantiopure phthalide.

Cascade Reactions and One-Pot Syntheses

Cascade reactions, where multiple bond-forming events occur sequentially in a single pot, offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. nih.govbeilstein-journals.org

A metal-free, one-pot cascade reaction for synthesizing 3-substituted phthalides has been developed using a hydroiodination-triggered sequence. rsc.orgthieme-connect.com This method utilizes iodine (I₂), triphenylphosphine (B44618) (PPh₃), and water to transform 2-alkynylbenzoates into phthalides in excellent yields. rsc.org The reaction proceeds through a four-step sequence in one pot:

Desilylation: Removal of a trimethylsilyl (B98337) (TMS) protecting group from the alkyne terminus.

Hydroiodination: Addition of HI (generated in situ) across the alkyne.

Cyclization: Intramolecular attack of the ester carbonyl oxygen onto the iodinated alkene.

Reduction: Reduction of the resulting iodinated intermediate. rsc.org

This methodology tolerates a variety of functional groups on the side chain, including cyano, chloro, phenyl, and ester groups, demonstrating its broad substrate scope. rsc.org

Table 1: Substrate Scope for Hydroiodination-Triggered Phthalide Synthesis rsc.orgthieme-connect.com

| Entry | R¹ Group | R² Group | Product | Yield (%) |

| 1 | H | Phenyl | 3-benzylphthalide | 91 |

| 2 | H | 4-MeOC₆H₄ | 3-(4-methoxybenzyl)phthalide | 89 |

| 3 | H | 4-ClC₆H₄ | 3-(4-chlorobenzyl)phthalide | 88 |

| 4 | H | n-Hexyl | 3-heptylphthalide | 84 |

| 5 | Me | Phenyl | 3-(1-phenylethyl)phthalide | 85 (dr 55:45) |

| 6 | H | CN | 3-(cyanomethyl)phthalide | 79 |

Reaction conditions involved treating the 2-alkynylbenzoate with I₂, PPh₃, and H₂O.

One-pot cascade reactions involving aldol-type condensations are effective for constructing 3-substituted phthalides. nih.govnih.gov A notable example involves the reaction of 2-formylbenzoic acid with β-keto acids in glycerol, which functions as a recyclable solvent. nih.govnih.gov This process proceeds via an initial aldol (B89426) condensation followed by cyclization and decarboxylation to afford the phthalide product. nih.gov

A more complex cascade allows for the asymmetric synthesis of phthalides containing a β-amino acid moiety. This is achieved through an aldol-initiated cascade addition of isoxazolidin-5-ones to ortho-cyanobenzaldehydes, catalyzed by a bifunctional organocatalyst. nih.govnih.gov The reaction yields novel β²,²-amino acid-phthalide conjugates with good enantioselectivity and diastereoselectivity. nih.gov The isoxazolidin-5-one acts as a masked β²-amino acid derivative, which first engages in an aldol-type reaction with the aldehyde, followed by an intramolecular cyclization involving the nitrile group to form the phthalide ring. nih.gov

Table 2: Substrate Scope for Aldol/Cyclization Synthesis of Phthalides from 2-Formylbenzoic Acid nih.govbeilstein-journals.org

| Entry | β-Keto Acid Substituent (R) | Product | Yield (%) |

| 1 | Phenyl | 3-benzoylmethylphthalide | 95 |

| 2 | 4-Methylphenyl | 3-(4-methylbenzoyl)methylphthalide | 93 |

| 3 | 4-Methoxyphenyl | 3-(4-methoxybenzoyl)methylphthalide | 96 |

| 4 | 4-Chlorophenyl | 3-(4-chlorobenzoyl)methylphthalide | 92 |

| 5 | 2-Thienyl | 3-(2-thenoyl)methylphthalide | 89 |

| 6 | Methyl | 3-acetonylphthalide | 85 |

General reaction conditions: 2-formylbenzoic acid (0.5 mmol), β-keto acid (1.0 mmol), and p-anisidine (B42471) (0.1 mmol) in glycerol (3 mL) at 65 °C for 0.5 h. beilstein-journals.org

Enantioselective Variants in Cascade Processes

The enantioselective synthesis of 3-substituted phthalides, a structural motif present in numerous biologically active natural products, has been a significant focus of synthetic organic chemistry. While a specific enantioselective cascade process for the direct synthesis of this compound is not extensively documented, the principles can be extrapolated from established methodologies for analogous structures.

One prominent strategy involves an organocatalytic asymmetric aldol-lactonization cascade reaction. This approach typically utilizes a chiral organocatalyst, such as an L-prolinamide alcohol derivative, to facilitate the enantioselective aldol condensation between a 2-formylbenzoic ester and a ketone or aldehyde. The resulting aldol adduct then undergoes a subsequent intramolecular cyclization to form the enantioenriched phthalide ring. The efficiency and enantioselectivity of this process are highly dependent on the catalyst structure, substrate, and reaction conditions. For instance, the addition of an acid co-catalyst can significantly improve reaction rates and allow for lower catalyst loadings.

A hypothetical enantioselective cascade for a precursor to this compound could begin with a suitably protected 2-formyl-3-nitrobenzoic ester. The nitro group serves as a precursor to the 7-amino functionality. The reaction of this substrate with acetaldehyde, in the presence of a chiral organocyst, would generate a chiral aldol intermediate. This intermediate, upon in-situ lactonization, would yield the 3-methyl-7-nitrophthalide. Subsequent reduction of the nitro group would then furnish the desired this compound. The key to this cascade is the control of stereochemistry at the C-3 position by the chiral catalyst during the initial C-C bond formation.

| Reaction Step | Reagents and Conditions | Product | Key Features |

| Asymmetric Aldol Condensation | 2-formyl-3-nitrobenzoic ester, acetaldehyde, chiral organocatalyst (e.g., L-prolinamide derivative), acid additive | Chiral aldol adduct | High enantioselectivity at the newly formed stereocenter. |

| Lactonization | In-situ cyclization, often promoted by a base (e.g., K₂CO₃) after catalyst removal | Enantioenriched 3-methyl-7-nitrophthalide | Formation of the phthalide ring. |

| Nitro Group Reduction | Standard reduction conditions (e.g., H₂, Pd/C or SnCl₂, HCl) | Enantioenriched this compound | Conversion to the final amino-substituted product. |

Synthesis of Substituted Hydroxyphthalides

The synthesis of hydroxy-substituted phthalides is crucial for accessing a range of natural products and their analogues. The following sections describe specific methods for the preparation of 7-hydroxy-3-methylphthalide and 7-hydroxy-6-methylphthalide.

A direct synthesis for 7-hydroxy-3-methylphthalide can be envisioned through a multi-step sequence starting from a readily available precursor, such as 3-methoxyphthalic anhydride (B1165640).

The synthesis commences with the reaction of 3-methoxyphthalic anhydride with malonic acid in the presence of a base like triethylamine (B128534). This reaction proceeds via decarboxylation to form an intermediate that, upon heating, cyclizes to yield 3-hydroxy-7-methoxy-3-methylphthalide. The final step involves the demethylation of the methoxy (B1213986) group to afford the desired 7-hydroxy-3-methylphthalide. This demethylation can be achieved using various reagents, such as boron tribromide (BBr₃) or by microbial transformation using certain fungi like Cunninghamella elegans, which are known to perform O-demethylation on methoxylated aromatic compounds. nih.gov

| Reaction Step | Starting Material | Reagents and Conditions | Intermediate/Product | Yield |

| Condensation/Cyclization | 3-Methoxyphthalic acid anhydride | Malonic acid, triethylamine, heat | 3-Hydroxy-7-methoxy-3-methylphthalide | Not reported |

| O-Demethylation | 3-Hydroxy-7-methoxy-3-methylphthalide | BBr₃ or microbial methods (e.g., Cunninghamella elegans) | 7-Hydroxy-3-methylphthalide | Not reported |

A highly regioselective one-pot synthesis for 7-hydroxy-6-methylphthalide has been developed, starting from 3-hydroxy-4-methylbenzyl alcohol. google.com This method offers a more direct and efficient route compared to previous multi-step approaches.

The synthesis involves the reaction of 3-hydroxy-4-methylbenzyl alcohol with formaldehyde (B43269) in the presence of tin(IV) chloride as a Lewis acid catalyst and triethylamine as a base. The proposed mechanism involves an initial ortho-formylation of the phenolic starting material, followed by the formation of a hemiacetal and subsequent oxidation to yield the final phthalide product. This one-pot procedure provides a simple and mild approach to this class of compounds. google.com

The starting material, 3-hydroxy-4-methylbenzyl alcohol, can be readily prepared by the borane (B79455) reduction of commercially available 3-hydroxy-4-methylbenzoic acid. google.com

| Reaction Step | Starting Material | Reagents and Conditions | Product | Yield |

| Reduction | 3-Hydroxy-4-methylbenzoic acid | BH₃-THF, THF, 0°C to rt | 3-Hydroxy-4-methylbenzyl alcohol | 93% google.com |

| One-pot Formylation/Cyclization | 3-Hydroxy-4-methylbenzyl alcohol | Formaldehyde, SnCl₄, triethylamine, acetonitrile (B52724), reflux | 7-Hydroxy-6-methylphthalide | Moderate google.com |

Spectroscopic Characterization and Structural Elucidation of 7 Amino 3 Methylphthalide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, one can deduce the molecular structure atom by atom.

¹H NMR and ¹³C NMR Chemical Shift Analysis

One-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 7-Amino-3-methylphthalide would exhibit distinct signals corresponding to the different types of protons. The aromatic region would show three coupled protons. The methine proton (H3) adjacent to the stereocenter and the oxygen atom would appear as a quartet, coupled to the three protons of the methyl group. The methyl group itself would present as a doublet. The amine protons, depending on the solvent and concentration, might appear as a broad singlet due to exchange.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a count of the unique carbon atoms. For this compound, nine distinct signals would be expected. The carbonyl carbon of the lactone ring would be the most deshielded, appearing at the lowest field. The six aromatic carbons would have characteristic shifts, with the carbon bearing the amino group (C7) being significantly shielded. The methine carbon (C3) and the methyl carbon would appear at a higher field.

The following table details the predicted chemical shifts (δ) for this compound, based on established correlation tables and the electronic effects of the substituents.

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 (C=O) | - | ~170 |

| 3 (CH) | ~5.5 (q, J=6.8 Hz) | ~78 |

| 3a | - | ~125 |

| 4 | ~6.8 (d, J=8.0 Hz) | ~115 |

| 5 | ~7.3 (t, J=8.0 Hz) | ~130 |

| 6 | ~6.7 (d, J=8.0 Hz) | ~110 |

| 7 | - | ~150 |

| 7a | - | ~145 |

| CH₃ | ~1.6 (d, J=6.8 Hz) | ~20 |

| NH₂ | ~4.5 (br s) | - |

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC) for Connectivity and Structural Assignment

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations and connectivity between different atoms. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. libretexts.org For this compound, key COSY correlations would be observed between the methine proton (H3) and the methyl protons, confirming the ethylidene fragment. Additionally, correlations between the adjacent aromatic protons (H4-H5, H5-H6) would establish their sequence on the benzene (B151609) ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons, providing definitive ¹H-¹³C one-bond correlations. sdsu.edu Each proton signal in the ¹H NMR spectrum would correlate to a specific carbon signal in the ¹³C spectrum, allowing for the unambiguous assignment of all protonated carbons (CH, CH₂, CH₃ groups). github.io

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for piecing together the entire carbon skeleton by showing correlations between protons and carbons over two to three bonds. sdsu.edu This technique is especially useful for identifying quaternary carbons (which are invisible in HSQC) and linking different spin systems. Key HMBC correlations would include:

The methyl protons to the methine carbon (C3) and the carbonyl carbon (C1).

The methine proton (H3) to the aromatic carbons C3a and C4.

The aromatic protons (H4, H5, H6) to their neighboring carbons and the quaternary carbons, confirming the substitution pattern and the fusion of the two rings.

The table below summarizes the expected key 2D NMR correlations.

| Proton(s) | COSY Correlations | HSQC Carbon | Key HMBC Correlations |

| H3 | CH₃ | C3 | C1, C3a, C4, CH₃ |

| H4 | H5 | C4 | C3a, C5, C6, C7a |

| H5 | H4, H6 | C5 | C3a, C4, C6, C7 |

| H6 | H5 | C6 | C4, C5, C7, C7a |

| CH₃ | H3 | CH₃ | C3, C3a |

| NH₂ | - | - | C6, C7, C7a |

Stereochemical Assignments via NMR Methods

The C3 carbon in this compound is a chiral center, meaning the compound can exist as a pair of enantiomers. While standard NMR in an achiral solvent cannot distinguish between enantiomers, specialized NMR techniques can be employed to determine the relative or absolute stereochemistry.

For a single stereocenter, the primary goal is often to assess enantiomeric purity. This can be achieved by:

Chiral Solvating Agents (CSAs): Adding a chiral solvating agent to the NMR tube can induce diastereomeric interactions, leading to separate signals for the two enantiomers, allowing for their quantification.

Chiral Derivatizing Agents (CDAs): Reacting the racemic mixture with a chiral reagent (like Mosher's acid chloride) forms diastereomers, which are distinct chemical compounds and will inherently have different NMR spectra.

If the molecule contained additional stereocenters, Nuclear Overhauser Effect (NOE) based experiments like NOESY or ROESY would be critical. These experiments detect through-space interactions between protons that are close to each other, which is fundamental for determining relative stereochemistry. researchgate.net

Application of NMR in Dynamic Process Studies

Dynamic NMR (DNMR) is used to study chemical processes that occur on the NMR timescale, such as conformational changes or chemical exchange. beilstein-journals.org For this compound, DNMR could be applied to study:

Amine Proton Exchange: The two protons of the -NH₂ group can undergo chemical exchange with the solvent or with each other. Variable-temperature NMR studies can provide information on the rate of this exchange. At low temperatures, the rotation around the C-N bond might be slow enough to make the two amine protons chemically non-equivalent, potentially resulting in two separate signals. As the temperature increases, these signals would broaden and eventually coalesce into a single sharp peak.

Restricted Rotation: The energy barrier for rotation around the C7-NH₂ bond could be investigated. The coalescence temperature of the signals for the H6 and H(hypothetical other ortho proton) protons (if they were non-equivalent due to slow rotation) could be used to calculate the free energy of activation for this rotational process.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Ionization Techniques (e.g., EI, CI, ESI, MALDI)

The choice of ionization technique is critical as it determines the nature of the resulting mass spectrum.

Electron Impact (EI): This is a "hard" ionization technique that bombards the molecule with high-energy electrons. It typically produces a distinct molecular ion (M⁺˙) peak, which corresponds to the molecular weight, along with a rich fragmentation pattern that serves as a molecular fingerprint. For this compound (MW = 163.17), the EI spectrum would be expected to show the M⁺˙ at m/z 163. Common fragments might arise from the loss of a methyl group ([M-15]⁺), loss of carbon monoxide ([M-28]⁺), or cleavage of the lactone ring.

Chemical Ionization (CI): CI is a "soft" ionization technique that uses a reagent gas to protonate the analyte. This method results in significantly less fragmentation than EI. The primary ion observed would be the protonated molecule, [M+H]⁺, at m/z 164. This provides a clear confirmation of the molecular weight.

Electrospray Ionization (ESI): ESI is another soft ionization method, ideal for polar and thermally labile molecules. It is the most common ionization source for liquid chromatography-mass spectrometry (LC-MS). Like CI, ESI would primarily generate the protonated molecule [M+H]⁺ at m/z 164. nih.gov

Matrix-Assisted Laser Desorption/Ionization (MALDI): While typically used for very large molecules like proteins, MALDI can also be used for smaller organic molecules. The analyte is co-crystallized with a matrix, which absorbs laser energy, leading to gentle desorption and ionization. The expected ion would be [M+H]⁺ at m/z 164.

The following table summarizes the primary ions expected from each ionization technique for this compound.

| Ionization Technique | Type | Primary Ion(s) Expected (m/z) | Information Provided |

| Electron Impact (EI) | Hard | 163 (M⁺˙), various fragment ions | Molecular weight and structural fingerprint |

| Chemical Ionization (CI) | Soft | 164 ([M+H]⁺) | Clear molecular weight |

| Electrospray Ionization (ESI) | Soft | 164 ([M+H]⁺) | Clear molecular weight, LC-MS compatible |

| MALDI | Soft | 164 ([M+H]⁺) | Clear molecular weight |

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. In electron ionization (EI) mass spectrometry, the molecule is ionized, forming a molecular ion (M⁺˙), which can then undergo fragmentation. The analysis of these fragmentation patterns is crucial for structural elucidation.

For this compound (C₉H₉NO₂), the molecular ion peak would be expected at an m/z corresponding to its molecular weight. The fragmentation process would likely be initiated by cleavages at the most labile bonds and the elimination of small, stable neutral molecules. Key expected fragmentation pathways include:

Alpha-Cleavage: The bond adjacent to the nitrogen atom of the amino group is a potential site for cleavage.

Loss of CO: Lactones are known to lose carbon monoxide (CO), which would result in a significant fragment ion.

Loss of CH₃: Cleavage of the methyl group from the phthalide (B148349) ring would produce an [M-15]⁺ peak.

Ring Opening and Rearrangement: The phthalide ring system can undergo complex rearrangements and fissions, leading to various smaller fragment ions.

A plausible primary fragmentation step involves the loss of the methyl group, followed by the loss of carbon monoxide, which are characteristic fragmentations for such structures.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with high precision, typically to four or more decimal places. This allows for the unambiguous determination of the elemental formula of the compound, distinguishing it from other compounds that may have the same nominal mass.

The molecular formula for this compound is C₉H₉NO₂. The exact mass can be calculated by summing the precise masses of its constituent atoms (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074, ¹⁶O = 15.994915).

Calculated Exact Mass of this compound (C₉H₉NO₂)

| Element | Count | Exact Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 9 | 12.000000 | 108.000000 |

| Hydrogen (¹H) | 9 | 1.007825 | 9.070425 |

| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |

| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |

| Total | | | 163.063329 |

An HRMS experiment would be expected to show a molecular ion peak at m/z 163.0633, confirming the elemental composition of C₉H₉NO₂.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds.

The structure of this compound contains several key functional groups whose characteristic vibrations can be predicted. These include the N-H bonds of the primary amine, the C=O bond of the γ-lactone, the C-O bond of the ether within the lactone ring, and the C-H bonds of the aromatic ring and the methyl group. The expected IR absorption bands are summarized in the table below, with comparisons to similar structures like 4-Amino-3-methylbenzoic acid. nist.gov

Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|---|

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3400 - 3200 | Two distinct sharp bands are expected for the primary amine. |

| Aromatic (C-H) | Stretch | 3100 - 3000 | Medium to weak bands. |

| Aliphatic (C-H) | Stretch | 3000 - 2850 | Bands corresponding to the methyl group. |

| Lactone (C=O) | Stretch | 1770 - 1750 | Strong, sharp band characteristic of a five-membered ring lactone. |

| Aromatic (C=C) | Stretch | 1620 - 1450 | Multiple medium to strong bands. |

| Amine (N-H) | Scissoring (Bend) | 1650 - 1580 | Medium intensity band. |

| Alkyl (C-H) | Bend | 1470 - 1370 | Bending vibrations for the methyl group. |

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Molecules containing π-bonds and heteroatoms with non-bonding electrons, such as this compound, absorb light in the UV-Vis range, promoting electrons from a lower energy orbital to a higher energy one.

The UV-Vis spectrum of this compound is expected to be dominated by transitions associated with its substituted benzene ring system. The presence of the electron-donating amino group (-NH₂) and the phthalide structure will influence the position and intensity of the absorption maxima (λmax). The primary electronic transitions expected are π → π* transitions of the aromatic system. For comparison, 3-aminophenol (B1664112) in ethanol (B145695) shows absorption maxima around 240 nm and 290 nm. nist.govnist.gov

Predicted UV-Vis Absorption for this compound

| Transition Type | Chromophore | Expected λmax (nm) |

|---|---|---|

| π → π* | Substituted Benzene Ring | ~240 - 260 |

The exact λmax values and molar absorptivities would be sensitive to the solvent used due to solvatochromic effects, particularly on the polar amino and carbonyl groups.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the positions of all atoms in the crystal lattice, providing precise information on bond lengths, bond angles, and torsional angles.

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide an unambiguous confirmation of its molecular structure. It would reveal:

The planarity of the phthalide ring system.

The precise bond lengths of the C=O, C-O, C-N, and aromatic C-C bonds.

The bond angles within the five-membered lactone ring and the six-membered aromatic ring.

The conformation of the methyl and amino substituents relative to the ring system.

Intermolecular interactions in the solid state, such as hydrogen bonding involving the amino group and the lactone carbonyl oxygen.

This data would serve as the ultimate structural proof, complementing the information derived from spectroscopic methods.

Based on a thorough review of the available scientific literature, it is not possible to generate a complete and accurate article on "this compound" that adheres to the specific, detailed outline provided. The required experimental data for most of the requested analytical techniques for this particular compound are not present in the accessible literature.

The compound this compound is identified as a known chemical intermediate, particularly in the synthesis of the herbicide pyriftalid (B154790) rsc.orgrsc.org. Synthesis routes, including the reduction of 3-methyl-7-nitrophthalide or 2-acetyl-6-nitrobenzoic acid, have been described rsc.orggoogle.com. Mentions of its analysis via Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography (UPLC) exist in the context of monitoring chemical reactions rsc.orggoogle.com.

However, the specific, in-depth data required to populate the requested sections of the article could not be located. The following is a breakdown of the missing information corresponding to the user's outline:

Chromatographic Techniques for Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling:The compound's yield has been analyzed by UPLC, a form of LCgoogle.com. However, no methods or data related to its use in broader metabolite profiling or detailed LC-MS analytical conditions were found.

Due to the absence of this critical, specific data, generating a "thorough, informative, and scientifically accurate" article that strictly follows the provided outline is not feasible without resorting to speculation or including information on unrelated compounds, which would violate the user's explicit instructions.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography is a widely utilized technique for qualitatively monitoring the progress of a chemical reaction, offering a rapid and efficient means to assess the consumption of starting materials and the formation of products. In the synthesis of this compound, TLC is employed to track the reduction of precursor compounds, such as 7-amino-3-hydroxy-3-methylphthalide.

The separation on a TLC plate is based on the differential partitioning of the components of a mixture between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel, on a flat carrier) and a mobile phase (a solvent or solvent mixture). The choice of the mobile phase is critical for achieving a clear separation of the spots corresponding to the reactant and the product. While specific mobile phase compositions for this compound are not extensively detailed in publicly available literature, typical solvent systems for related aromatic amines and lactones often consist of a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (such as ethyl acetate (B1210297) or methanol). The ratio of these solvents is adjusted to achieve optimal separation, indicated by distinct spots with different retardation factors (Rƒ).

Visualization of the separated spots on the TLC plate can be achieved under UV light, as aromatic compounds like this compound are often UV-active. Additionally, chemical staining agents can be used to reveal the spots. The disappearance of the starting material's spot and the appearance of a new spot corresponding to the product indicate the progression and potential completion of the reaction.

Table 1: Representative TLC Parameters for Monitoring Amine Synthesis

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |

| Visualization | UV light (254 nm), Potassium permanganate (B83412) stain |

Note: This table represents typical conditions and may require optimization for the specific reaction monitoring of this compound synthesis.

High-Performance Liquid Chromatography (HPLC) for Purification and Analysis

High-Performance Liquid Chromatography is a powerful technique for the separation, identification, and quantification of individual components in a mixture. It is particularly valuable for the analysis of the purity of synthesized this compound and for its purification from reaction byproducts. Ultra-Performance Liquid Chromatography (UPLC), a high-resolution variant of HPLC, has been noted for its application in determining the molar yield of this compound, underscoring the utility of liquid chromatography in its analysis.

In HPLC, the sample is passed through a column packed with a stationary phase under high pressure. The separation is based on the differential interactions of the analytes with the stationary and mobile phases. For a compound like this compound, which possesses both an aromatic ring and an amino group, reversed-phase HPLC is a commonly employed mode. In this setup, a nonpolar stationary phase (such as C18-modified silica) is used with a polar mobile phase, typically a mixture of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol.

The components are detected as they elute from the column, most commonly by a UV detector set at a wavelength where the analyte exhibits strong absorbance. The time it takes for a compound to travel through the column to the detector is known as its retention time, which is a characteristic feature for a given set of chromatographic conditions. The area under the peak in the resulting chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis.

Table 2: Illustrative HPLC Conditions for Analysis of Aromatic Amines

| Parameter | Description |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | Isocratic or gradient elution (e.g., 30-70% B over 15 min) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: This table provides a general set of parameters that would be a starting point for developing a specific method for this compound analysis and purification.

By optimizing the HPLC method, baseline separation of this compound from any impurities or unreacted starting materials can be achieved, enabling accurate purity assessment and preparative isolation of the high-purity compound.

Computational Chemistry and Theoretical Studies of 7 Amino 3 Methylphthalide

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule from first principles. Methodologies such as Ab Initio and Density Functional Theory (DFT) are pivotal in providing a detailed description of the electronic structure and predicting various molecular properties with a high degree of accuracy.

Ab Initio and Density Functional Theory (DFT) Methods

While specific studies focused solely on 7-Amino-3-methylphthalide are not prevalent in publicly accessible literature, the computational investigation of related phthalide (B148349) and phthalimide (B116566) derivatives is well-documented. For these classes of compounds, Density Functional Theory (DFT) is a commonly employed method for geometry optimization and the calculation of molecular properties. A popular choice is the B3LYP functional, often paired with a basis set like 6-31G(d,p), to achieve a balance between computational cost and accuracy. For more refined electronic structure calculations, post-Hartree-Fock ab initio methods like Møller-Plesset perturbation theory (MP2) can be utilized, although they are more computationally intensive. These methods serve as the foundation for predicting the behavior and properties of molecules like this compound.

Table 1: Representative Computational Methods for Phthalide Derivatives

| Method | Functional | Basis Set | Common Applications |

|---|---|---|---|

| Density Functional Theory (DFT) | B3LYP | 6-31G(d,p) | Geometry Optimization, Vibrational Frequencies, Electronic Properties |

| Density Functional Theory (DFT) | M06 | 6-311G(d,p) | Thermochemistry, Kinetics, Noncovalent Interactions |

| Ab Initio | Hartree-Fock (HF) | 6-31G(d) | Initial Geometry Optimization, Wavefunction Analysis |

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which is crucial for structural elucidation. By calculating the magnetic shielding tensors, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts. Similarly, the calculation of vibrational frequencies allows for the theoretical prediction of Infrared (IR) spectra. Time-Dependent DFT (TD-DFT) is the method of choice for simulating UV-Vis spectra by calculating the electronic transition energies and oscillator strengths. For phthalide analogs, computational methods have been successfully used in conjunction with experimental data to confirm molecular structures. The comparison between calculated and experimental spectra, often facilitated by statistical tools like the DP4 probability analysis for NMR, provides a high level of confidence in structural assignments.

Analysis of Electronic Structure and Reactivity

The electronic structure of this compound dictates its reactivity. DFT calculations provide access to a wealth of information, including the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and the kinetic stability of the molecule. A smaller gap generally implies higher reactivity. Furthermore, the distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps, reveals the electron-rich and electron-poor regions of the molecule. These sites are indicative of where the molecule is susceptible to electrophilic or nucleophilic attack, respectively. For phthalide derivatives, such analyses are critical in understanding their interaction with biological targets and in designing new molecules with desired activities.

Conformational Analysis

The three-dimensional structure of a molecule is not static, and different spatial arrangements, or conformations, can have distinct energies and properties. Conformational analysis aims to identify the stable conformers and the energy barriers between them.

Force Field Calculations and Geometry Optimization

While quantum chemical methods provide high accuracy, they can be computationally expensive for exploring the entire potential energy surface of a flexible molecule. A common approach is to use less computationally demanding force field methods for an initial conformational search. This is followed by geometry optimization of the identified low-energy conformers using more accurate DFT or ab initio methods. This two-step process ensures that the most stable conformations are identified and their geometries are accurately determined. The optimized geometries represent the minimum energy structures on the potential energy surface.

Influence of Conformation on Reactivity and Spectroscopic Signatures

The conformation of this compound can significantly influence its properties. Different conformers can expose or shield reactive functional groups, thereby affecting the molecule's reactivity and its ability to bind to a receptor. For example, the orientation of the amino and methyl groups relative to the phthalide ring system can impact intermolecular interactions. Consequently, the spectroscopic signatures, such as NMR chemical shifts and coupling constants, are conformation-dependent. By calculating the properties for each stable conformer and performing a Boltzmann-weighted average, it is possible to obtain theoretical predictions that are comparable to experimental results, which are an average over the populated conformations at a given temperature. This comprehensive approach provides a deeper understanding of the structure-property relationships in this compound.

Reaction Mechanism Modeling

Investigation of Reaction Pathways and Transition States

However, computational chemistry offers a robust framework for such investigations. A theoretical study would typically involve the use of quantum mechanical methods, such as Density Functional Theory (DFT), to map the potential energy surface of a given reaction. This process would allow for the identification of the most energetically favorable reaction pathways.

Key aspects of such a study would include:

Locating Stationary Points: Identification of the geometries of reactants, intermediates, transition states, and products.

Frequency Calculations: Characterization of these stationary points to confirm them as minima (reactants, intermediates, products) or first-order saddle points (transition states).

Intrinsic Reaction Coordinate (IRC) Calculations: To ensure that a located transition state connects the correct reactants and products.

Activation Energy Barrier Calculation: Determination of the energy difference between the reactants and the transition state, which is crucial for predicting reaction rates.

Such computational insights would be invaluable for optimizing reaction conditions and exploring the synthesis of novel derivatives of this compound.

Chiroptical Property Simulations

Time-Dependent Density Functional Theory (TD-DFT) for CD/ECD Spectra

Chiroptical spectroscopy, particularly Circular Dichroism (CD) and Electronic Circular Dichroism (ECD), is a powerful technique for the stereochemical characterization of chiral molecules. As this compound possesses a stereocenter at the C3 position, computational simulations of its ECD spectrum can be instrumental in determining its absolute configuration. Time-Dependent Density Functional Theory (TD-DFT) has emerged as a reliable method for the in silico prediction of ECD spectra. nih.gov

The general workflow for TD-DFT based ECD calculations involves:

Conformational Search: Identifying all low-energy conformers of the molecule using molecular mechanics or other semi-empirical methods.

Geometry Optimization: Optimizing the geometry of each significant conformer using DFT at a suitable level of theory and basis set.

TD-DFT Calculations: Performing TD-DFT calculations on the optimized geometries to obtain the excitation energies and rotatory strengths for a number of electronic transitions.

Spectral Simulation: Generating the final ECD spectrum by summing up the contributions of each transition, typically by applying a Gaussian or Lorentzian broadening. The spectra of individual conformers are then Boltzmann-averaged to produce the final theoretical spectrum.

While specific TD-DFT studies on this compound are not yet published, the methodology has been successfully applied to a wide range of natural products and chiral compounds for stereochemical assignment. nih.gov The choice of functional and basis set is critical for the accuracy of the predicted spectra. nih.gov

Molecular Interactions

Ligand-Protein Docking Studies (if applicable for related compounds)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For compounds like this compound, docking studies can provide insights into their potential interactions with biological macromolecules, such as proteins. While specific docking studies on this compound are not reported, research on related phthalide and phthalimide derivatives highlights the utility of this approach.

For instance, docking simulations have been employed to evaluate the binding affinity and interaction profiles of indole-based derivatives with enzymes like succinate dehydrogenase. researchgate.net In such studies, a series of compounds are docked into the active site of a target protein to predict their binding energies and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

A study on phthalide derivatives as peroxisome proliferator-activated receptor gamma (PPAR-γ) agonists utilized molecular docking to provide a structural rationale for their observed biological activity. The docking results helped in understanding the structure-activity relationships within the series of synthesized analogs.

Table 1: Example of Data from a Hypothetical Docking Study of this compound Analogs

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| Analog 1 | PPAR-γ | -8.5 | TYR473, HIS323, SER289 |

| Analog 2 | PPAR-γ | -7.9 | HIS449, ILE341 |

| Analog 3 | PPAR-γ | -9.1 | TYR473, HIS323, CYS285 |

This table is illustrative and based on typical data from docking studies of related compounds.

Molecular Dynamics Simulations (if applicable for related compounds)

Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of molecules and their interactions over time. This technique can be used to study the stability of ligand-protein complexes predicted by docking, as well as to investigate the conformational changes that may occur upon binding.

MD simulations have been applied to study a variety of systems containing phthalimide and phthalonitrile derivatives. researchgate.net For example, MD simulations of plasticized polyvinyl chloride with dioctyl phthalate have been used to understand the interactions at a molecular level. nih.gov In the context of drug discovery, MD simulations can be used to:

Assess the stability of a ligand in the binding pocket of a protein.

Calculate the binding free energy of a ligand-protein complex.

Investigate the role of solvent molecules in the binding process.

Explore the conformational landscape of the protein and ligand upon complex formation.

For instance, in a study of novel phthalimide derivatives as potential SARS-CoV-2 inhibitors, MD simulations were used to examine the stability of the ligand-protein complexes that showed the best binding energies in docking studies. researchgate.net

Table 2: Key Parameters from a Hypothetical Molecular Dynamics Simulation of a this compound Derivative-Protein Complex

| Simulation Parameter | Value/Description |

| Simulation Time | 100 ns |

| Force Field | AMBER |

| Solvent Model | TIP3P Water |

| Temperature | 300 K |

| Pressure | 1 atm |

| RMSD of Ligand | Stable around 2.5 Å after 20 ns |

| Key Hydrogen Bonds | Maintained with residues ASP123 and GLN234 |

This table represents typical parameters and results from an MD simulation study of a small molecule-protein complex.

Biosynthetic Pathways Involving Phthalide Scaffolds

Mycophenolic Acid (MPA) Biosynthesis Pathway

The biosynthesis of MPA begins with the formation of a polyketide backbone, which is then cyclized and modified. This multi-step process involves a suite of enzymes encoded by the MPA biosynthetic gene cluster. asm.orgoup.com

A key phthalide (B148349) intermediate in the MPA pathway is 5,7-dihydroxy-4-methylphthalide (B57823) (DHMP). nih.gov Its formation is a critical step that involves a polyketide synthase and a unique fusion enzyme.